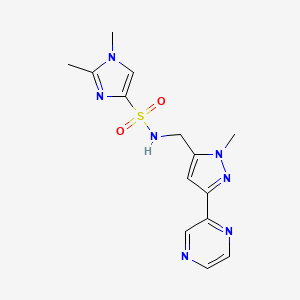

1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide

Beschreibung

The compound 1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine-substituted pyrazole core linked to a dimethylimidazole-sulfonamide moiety. Its structural complexity arises from the fusion of three distinct heterocyclic systems:

- Imidazole: A 1,2-dimethyl-substituted imidazole ring with a sulfonamide group at position 2.

- Pyrazole: A 1-methylpyrazole unit substituted at position 3 with a pyrazine ring.

This compound’s design suggests applications in medicinal chemistry, leveraging sulfonamide groups for biological targeting (e.g., enzyme inhibition) and pyrazine/pyrazole motifs for enhanced solubility or binding affinity . Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL and visualization tools like ORTEP-3 being critical for accurate analysis.

Eigenschaften

IUPAC Name |

1,2-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O2S/c1-10-18-14(9-20(10)2)24(22,23)17-7-11-6-12(19-21(11)3)13-8-15-4-5-16-13/h4-6,8-9,17H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTPZLCDRIAPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the individual ring systems. The imidazole and pyrazole rings are synthesized separately through cyclization reactions. These rings are then functionalized with appropriate substituents, such as methyl groups and pyrazinyl groups.

The final step involves the sulfonation of the imidazole ring, followed by the coupling of the pyrazole ring to the sulfonamide group. This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

1. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of pyrazole compounds have shown efficacy against viruses such as hepatitis C and dengue, suggesting that modifications to the imidazole and pyrazole moieties can enhance antiviral activity. Specific compounds have demonstrated low EC50 values, indicating high potency against viral targets .

2. Anti-inflammatory Properties

Research indicates that compounds with similar structures to 1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide possess anti-inflammatory effects. These effects are often evaluated through in vivo models where reductions in edema and inflammatory markers are measured. For example, studies on related benzimidazole derivatives have shown significant reductions in inflammation compared to standard treatments .

3. Anticancer Potential

The compound may also serve as a scaffold for developing anticancer agents. Pyrazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The structure's ability to inhibit specific kinases involved in cancer progression has been a focal point of recent drug discovery efforts .

Table 1: Summary of Biological Activities of Related Compounds

4. Mechanistic Studies

Mechanistic studies have been conducted to elucidate the pathways through which these compounds exert their effects. For example, the inhibition of specific enzymes or receptors involved in inflammation or viral replication has been documented, providing insights into how structural modifications can enhance bioactivity .

Wirkmechanismus

The mechanism of action of 1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with cellular receptors or ion channels, modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s sulfonamide group distinguishes it from analogues in , which primarily feature amino/imino or hydrazine groups. Sulfonamides are known to enhance metabolic stability and target selectivity in drug design.

- Pyrazine vs. This may improve solubility but reduce membrane permeability .

Research Findings :

- This contrasts with pyrazolo-pyrimidines in , which exhibit DNA-binding properties due to planar aromatic systems .

- Isomerization Effects : Unlike triazolopyrimidine derivatives in , which undergo pH-dependent isomerization, the target compound’s rigid pyrazine-pyrazole linkage likely minimizes conformational flexibility, enhancing thermal stability .

Crystallographic and Computational Analysis

- Structural Refinement : SHELXL is widely used for refining such complex heterocycles, ensuring precise bond-length and angle measurements. For example, the pyrazine ring’s dihedral angle relative to the imidazole system could be critical for intermolecular interactions.

- ORTEP-3 Visualization : Molecular packing diagrams generated via ORTEP-3 may reveal π-π stacking between pyrazine rings and hydrogen bonds involving sulfonamide NH groups, influencing crystal morphology and solubility .

Biologische Aktivität

1,2-Dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a distinctive structure that includes:

- Imidazole ring : Known for its biological significance, particularly in drug design.

- Pyrazole moiety : Associated with various pharmacological activities including anti-inflammatory and anticancer effects.

- Sulfonamide group : Enhances solubility and can influence biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings regarding its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.01 | Inhibition of cell proliferation |

| NCI-H460 | 0.03 | Induction of apoptosis |

| A549 | 0.39 | Autophagy induction without apoptosis |

| Hep-2 | 3.25 | Cytotoxic effects |

| P815 | 17.82 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against the respective cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other imidazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, contributing to its anticancer effects.

- Autophagy Modulation : It can induce autophagy in certain cell lines, which may enhance its therapeutic efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituents on the Imidazole Ring : Variations in substituents can significantly alter potency and selectivity against different cancer types.

- Pyrazole Variants : The presence and position of methyl groups on the pyrazole ring influence both solubility and interaction with biological targets.

Case Studies

A number of case studies illustrate the efficacy of this compound:

- Study on MCF7 Cells : This study demonstrated that the compound induced significant apoptosis at low concentrations (IC50 = 0.01 µM), suggesting a potent mechanism against breast cancer cells.

- NCI-H460 Cell Line Assessment : Research showed that at an IC50 of 0.03 µM, the compound effectively induced autophagy without triggering apoptosis, highlighting its dual action mechanism.

- Cytotoxicity Against Hep-2 and P815 : The compound displayed significant cytotoxicity with IC50 values of 3.25 µM and 17.82 µM respectively, indicating its potential as a therapeutic agent in treating head and neck cancers.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between imidazole sulfonamide precursors and pyrazolyl-methyl intermediates. For example:

- Step 1: React 1,2-dimethylimidazole-4-sulfonamide with a chloromethylpyrazole derivative (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) using a base like K₂CO₃ in DMF at room temperature to form the sulfonamide linkage .

- Step 2: Introduce the pyrazine moiety via nucleophilic substitution or cross-coupling reactions.

Key factors affecting yield and purity include solvent choice (DMF enhances solubility but may require rigorous drying), stoichiometric ratios (1.1:1 molar excess of alkylating agents), and reaction time (extended stirring reduces byproducts) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Prioritize signals for sulfonamide (-SO₂NH- δ ~11.5 ppm), pyrazine aromatic protons (δ ~8.6 ppm), and imidazole methyl groups (δ ~2.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., ESI-MS m/z ~392.2 for related imidazole derivatives) .

- FT-IR: Validate sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹) and C-N bonds (imidazole ring ~1600 cm⁻¹) .

Q. How does this compound’s biological activity compare to similar sulfonamides?

Methodological Answer: Preliminary in vitro assays (e.g., enzyme inhibition or cytotoxicity) should be conducted against structurally analogous compounds. For example:

- Compare with triazole-thione derivatives (e.g., fluorine-containing analogs) using ATPase inhibition assays, noting IC₅₀ differences due to pyrazine’s electron-withdrawing effects .

- Evaluate solubility and membrane permeability via logP calculations (pyrazine’s hydrophilicity may enhance bioavailability vs. phenyl-substituted analogs) .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often arise from metabolic stability or off-target effects. Strategies include:

- Metabolite Identification: Use LC-MS/MS to detect in vivo degradation products (e.g., sulfonamide cleavage) .

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with bioavailability .

- Target Engagement Assays: Employ thermal shift assays or SPR to verify binding to intended targets (e.g., kinases or GPCRs) .

Q. What computational methods predict this compound’s interaction with enzymatic targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Asp/Glu in active sites) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability, noting conformational changes in the pyrazine ring that affect affinity .

Q. How can regioselectivity challenges during pyrazolyl-methylimidazole synthesis be mitigated?

Methodological Answer:

- Optimize Electrophilic Partners: Use bulky directing groups (e.g., tert-butyl) on the pyrazole ring to favor coupling at the 5-position .

- Catalytic Systems: Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings to enhance selectivity for pyrazine over pyrazole nitrogen .

- Temperature Control: Lower reaction temperatures (0–5°C) reduce kinetic byproducts in alkylation steps .

Q. How do structural modifications impact physicochemical properties and target affinity?

Methodological Answer:

- Pyrazine Modifications: Introducing electron-withdrawing groups (e.g., -NO₂) increases electrophilicity but may reduce solubility. Compare logD values (e.g., -NO₂ vs. -OCH₃) .

- Imidazole Substituents: 1,2-Dimethyl groups enhance metabolic stability (block CYP3A4 oxidation) but may sterically hinder target binding. Use SPR to measure KD changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.